7-Bromo-1-heptene finds its primary application in scientific research as an alkylating agent. This means it acts as a chemical group donor, readily attaching an alkyl group (a hydrocarbon chain) to another molecule. This characteristic makes it a valuable tool in organic synthesis, allowing researchers to modify and functionalize various organic compounds.
Several examples showcase the use of 7-Bromo-1-heptene in the synthesis of complex molecules:
7-Bromo-1-heptene is an organic compound with the molecular formula and a molecular weight of approximately 177.09 g/mol. It is classified as a bromoalkene, specifically an alkyl halide, due to the presence of a bromine atom attached to the heptene chain. This compound typically appears as a colorless to yellow liquid and is slightly soluble in water. Its chemical structure features a double bond between the first and second carbon atoms, making it an important building block in organic synthesis and various
7-Bromo-1-heptene is likely to exhibit similar hazards as other halogenated organic compounds. Specific data for 7-Bromo-1-heptene may be limited, but general safety precautions for handling similar compounds should be followed:
7-Bromo-1-heptene has been noted for its potential biological applications, particularly in synthetic chemistry. It is utilized as a reagent in the synthesis of (R)-(+)-Lasiodiplodin, a macrolide known for its potent antileukemic activity against human tumors. This highlights its significance in medicinal chemistry and drug development .
Several methods exist for synthesizing 7-bromo-1-heptene:
The primary applications of 7-bromo-1-heptene include:
Research into the interactions of 7-bromo-1-heptene with biological systems is limited but suggests potential interactions with cellular components during its use as a reagent in drug synthesis. Further studies could elucidate its pharmacokinetics and mechanisms of action when used in medicinal chemistry applications.
Several compounds share structural similarities with 7-bromo-1-heptene, which can provide insights into its unique properties:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
6-Bromo-1-heptene | C7H13Br | 0.92 |
5-Bromo-1-pentene | C5H9Br | 0.81 |
3-Bromo-2-methylprop-1-ene | C5H9Br | 0.76 |
1-Bromohexane | C6H13Br | 0.62 |
3-Bromo-2-(bromomethyl)prop-1-ene | C5H8Br2 | 0.53 |
These comparisons highlight the structural uniqueness of 7-bromo-1-heptene within its class of compounds, particularly due to its longer carbon chain and specific position of the bromine substituent .
Flammable;Irritant